(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a benzylidene group, a thiazolidinone ring, and an ethoxyphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide typically involves the condensation of a thiazolidinone derivative with an appropriate benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiazolidinone derivatives with reduced functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles; in solvents like dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Benzylidene-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with various molecular targets. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit specific enzymes involved in biological pathways, leading to antimicrobial or anticancer effects.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Inducing Apoptosis: In cancer cells, it may induce programmed cell death (apoptosis) through the activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide
- **2-{(5Z)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
- **2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride
Uniqueness
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ethoxyphenylacetamide moiety distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-2-25-16-10-8-15(9-11-16)21-18(23)13-22-19(24)17(27-20(22)26)12-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,21,23)/b17-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGUEQRLTNLBFW-ATVHPVEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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